Methyl 5-aminothiophene-2-carboxylate

Overview

Description

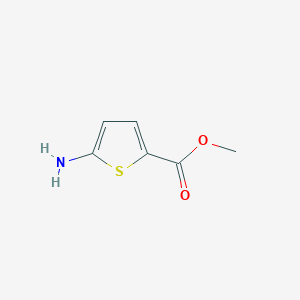

Methyl 5-aminothiophene-2-carboxylate (CAS 14597-58-1) is a heterocyclic organic compound with the molecular formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol . It features a thiophene ring substituted with an amino group at the 5-position and a methyl ester at the 2-position. Key physicochemical properties include a boiling point of 304.8°C (760 mmHg), density of 1.319 g/cm³, and a flash point of 138.1°C .

MATC serves as a critical intermediate in organic synthesis, particularly in the preparation of agrochemicals, dyes, and pharmacologically active compounds . Its synthesis typically follows Gewald's method, a multicomponent reaction involving ketones, activated nitriles, and elemental sulfur . Safety data indicate hazards such as skin/eye irritation (H315, H319) and toxicity upon ingestion (H302) .

Preparation Methods

Catalytic Hydrogenation of Methyl 5-Nitrothiophene-2-Carboxylate

The most direct and high-yielding route to methyl 5-aminothiophene-2-carboxylate involves the reduction of methyl 5-nitrothiophene-2-carboxylate using palladium-on-carbon (Pd/C) under hydrogen gas. This method, detailed in a synthesis protocol from ChemicalBook, achieves quantitative conversion under mild conditions .

Reaction Mechanism and Conditions

The nitro group at the 5-position of the thiophene ring undergoes catalytic hydrogenation to an amine. In a representative procedure, methyl 5-nitrothiophene-2-carboxylate (500 mg, 2.67 mmol) is suspended in ethyl acetate (10 mL) with 10% Pd/C (500 mg) under a hydrogen atmosphere at room temperature for 2 hours . The reaction progress is monitored via LCMS, and the catalyst is removed by filtration through Celite. Evaporation under vacuum yields the product as a white solid with 100% yield .

Table 1: Optimization of Catalytic Hydrogenation

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10% Pd/C (0.47 mmol) | Maximizes rate |

| Solvent | Ethyl acetate | Enhances solubility |

| Temperature | 20°C | Minimizes side reactions |

| Reaction Time | 2 hours | Complete conversion |

This method’s efficiency stems from the chemoselectivity of Pd/C, which reduces nitro groups without affecting ester functionalities. The absence of byproducts simplifies purification, making it ideal for industrial-scale applications .

Condensation-Based Synthesis via Thioglycolate and Nitrile Intermediates

Alternative routes involve constructing the thiophene ring from acyclic precursors. A patent by AT211829B describes the synthesis of 3-aminothiophene-2-carboxylates via condensation of methyl thioglycolate with α,δ-dichloropropionitrile in the presence of sodium methylate . While this method primarily yields 3-amino isomers, modifications could theoretically access 5-amino derivatives.

Reaction Workflow and Challenges

In a typical procedure, sodium methylate (29.2 g) in ether is treated with methyl thioglycolate (31.8 g) and α,δ-dichloropropionitrile (24.8 g) at 10–15°C . After acidification and extraction, methyl 3-aminothiophene-2-carboxylate is obtained as a pale yellow oil (72% yield), which crystallizes from methanol .

Table 2: Condensation Reaction Variables

| Component | Role | Outcome |

|---|---|---|

| Sodium methylate | Base catalyst | Deprotonates thioglycolate |

| Methyl thioglycolate | Sulfur source | Forms thiophene ring |

| α,δ-Dichloronitrile | Electrophilic coupling partner | Introduces amine |

Despite its utility for 3-amino isomers, regioselective formation of 5-amino derivatives remains unverified. Steric and electronic factors likely favor substitution at the 3-position, necessitating further exploration of nitrile substituents or catalysts to bias 5-amino formation .

Nitration-Reduction Strategies for Amino Group Installation

Indirect methods involve introducing nitro groups followed by reduction. Ambeed’s protocols for methyl 4-nitro-5-methylthiophene-2-carboxylate synthesis illustrate this approach, though adaptation to 5-nitro isomers is required for target access .

Nitration of Thiophene Precursors

Methyl 5-methylthiophene-2-carboxylate undergoes nitration with fuming nitric acid in concentrated sulfuric acid at 0–5°C, yielding nitro derivatives . For example, treating 40.8 g of the substrate with HNO₃/H₂SO₄ gives methyl 4-nitro-5-methylthiophene-2-carboxylate (35.1 g, 67%) .

Table 3: Nitration Conditions and Outcomes

| Condition | Detail | Yield |

|---|---|---|

| Nitrating Agent | Fuming HNO₃ in H₂SO₄ | 44–67% |

| Temperature | 0–5°C | Minimizes decomposition |

| Workup | Ice quenching | Precipitates product |

Subsequent hydrogenation of the 5-nitro analog (unreported in sources) would hypothetically yield this compound. This two-step route’s feasibility depends on regioselective nitration, which remains undemonstrated in the literature reviewed .

Comparative Analysis of Synthetic Routes

Yield and Scalability

Practical Considerations

-

Purification : Hydrogenation avoids chromatography; condensation requires distillation or crystallization.

-

Safety : Nitration involves corrosive acids and exothermic conditions.

Chemical Reactions Analysis

Taurox SB undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of carbobenzoxy beta-alanyl-taurine, which retain the compound’s immune-modulating properties .

Scientific Research Applications

Pharmaceutical Development

Methyl 5-aminothiophene-2-carboxylate has been identified as a potential lead compound in the development of new pharmaceuticals, particularly for targeting specific diseases such as hepatitis B. Research indicates that derivatives of this compound can inhibit hepatitis B virus replication effectively without cytotoxicity, making it a candidate for further drug development .

Case Study: Hepatitis B Inhibition

A study highlighted the synthesis of analogues derived from this compound that demonstrated strong binding to the hepatitis B core protein, leading to significant antiviral activity . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiophene ring could enhance potency while maintaining low toxicity.

Agrochemical Applications

This compound is also utilized in the formulation of agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its ability to enhance the absorption and efficacy of active ingredients in these formulations is critical for improving agricultural productivity .

Example: Herbicidal Activity

Research has shown that derivatives of this compound can be integrated into herbicidal formulations to improve their effectiveness against target weeds while minimizing environmental impact .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. It is involved in the preparation of various heterocyclic compounds and can be used to create thienopyrimidinone analogs, which have applications in both medicinal chemistry and materials science .

Synthesis Pathways

The compound is often synthesized through various methods, including one-pot condensation reactions that yield high purity products suitable for further functionalization .

Material Science

The unique properties of this compound allow it to be explored in materials science, particularly in the development of organic semiconductors and conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability .

Mechanism of Action

The mechanism of action of Taurox SB involves the modulation of cytokines, which are messenger molecules that control the immune system . By regulating the actions of cytokines, Taurox SB helps to achieve an optimal immune response, reducing fatigue and improving overall health . The compound does not stimulate the immune system directly but rather modulates it to ensure a balanced response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-Aminobenzo[b]thiophene-2-Carboxylate

- Molecular Formula: C₁₀H₉NO₂S

- Molecular Weight : 207.25 g/mol .

- Key Features : This compound replaces the thiophene ring with a benzothiophene system, enhancing aromatic conjugation and stability. The extended π-system may improve electronic properties for applications in materials science or optoelectronics.

- Applications : Used in research as a building block for complex heterocycles. Purity levels reach 97% in commercial samples .

- Synthesis: Not explicitly detailed in evidence, but likely involves modifications of Gewald’s method to accommodate the benzothiophene scaffold.

Comparison with MATC :

- Applications diverge toward materials science, whereas MATC is more commonly used in pharmaceutical intermediates .

Methyl 3-Amino-5-(Thien-2-yl)Thiophene-2-Carboxylate

- Molecular Formula: C₁₀H₉NO₂S₂

- Molecular Weight : 239.31 g/mol .

- Key Features : Features a thiophene substituent at the 5-position, creating a bithiophene structure. This enhances electronic delocalization, making it suitable for conductive polymers or photovoltaic materials.

- Applications : Utilized in pharmaceutical research and specialty chemical synthesis.

Comparison with MATC :

- The additional thiophene group increases molecular weight by 82.12 g/mol and may alter reactivity in cross-coupling reactions.

- Limited data on physicochemical properties (e.g., boiling point) compared to MATC .

Methyl 4-(Aminomethyl)-5-Chlorothiophene-2-Carboxylate Hydrochloride

- Molecular Formula: C₇H₉Cl₂NO₂S

- Molecular Weight : 242.12 g/mol .

- Key Features: Incorporates a chlorine atom at the 5-position and an aminomethyl group at the 4-position. The hydrochloride salt improves solubility in polar solvents.

- Applications: Potential use in medicinal chemistry, where the chlorine atom could enhance bioactivity or binding affinity.

Comparison with MATC :

- The chlorine substituent introduces electronegativity, altering electronic distribution on the thiophene ring.

- Safety and handling requirements differ due to the presence of halogen and hydrochloride groups .

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Impact on Reactivity: The position and nature of substituents (e.g., amino, chloro, benzothiophene) significantly influence electronic properties. For example, MATC’s amino group enhances nucleophilicity, facilitating electrophilic substitution reactions .

- Applications : MATC’s simplicity makes it a versatile intermediate, while bulkier analogs (e.g., benzothiophene derivatives) are tailored for specialized applications like optoelectronics .

- Synthesis Challenges : Gewald’s method is well-established for MATC, but derivatives with complex substituents may require customized protocols, such as halogenation or cross-coupling steps .

Biological Activity

Methyl 5-aminothiophene-2-carboxylate (MATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of MATC, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

MATC is an organic compound with the molecular formula CHNOS. It features a thiophene ring substituted with an amino group and a carboxylate moiety, which contribute to its biological properties. The compound has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral activities.

Antimicrobial Activity

Research indicates that MATC exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism is thought to involve the inhibition of bacterial enzyme activity, disrupting essential metabolic pathways.

Anti-Inflammatory Properties

MATC has also been investigated for its anti-inflammatory effects. It is believed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition may contribute to reduced inflammation in conditions such as arthritis and other inflammatory diseases. Table 1 summarizes key findings related to MATC's anti-inflammatory activity:

| Study | Findings | Methodology |

|---|---|---|

| Inhibition of COX-2 activity | Enzymatic assays in vitro | |

| Reduced cytokine production | Cell culture studies | |

| Decreased edema in animal models | In vivo testing |

Antiviral Activity

Recent investigations have unveiled MATC's potential as an antiviral agent, particularly against hepatitis B virus (HBV). A study demonstrated that analogs of MATC exhibited strong binding to HBV core protein (Cp), significantly inhibiting viral replication. The structure-activity relationship (SAR) analysis indicated that modifications to the amino group enhanced antiviral potency (Table 2).

| Analogue | EC50 (μM) | Binding Affinity |

|---|---|---|

| Lead Compound | 3.4 | Strong |

| Analogue 12e | 1.4 | Improved |

| Analogue 16f | 0.68 | High |

The biological effects of MATC are attributed to its ability to interact with specific molecular targets within cells. For instance, its role as a COX-2 inhibitor contributes to its anti-inflammatory properties. Additionally, the compound may modulate various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study evaluated MATC's antimicrobial activity against standard bacterial strains. Results showed a significant reduction in bacterial growth at low concentrations, supporting its use as a potential antibiotic agent.

- Anti-inflammatory Effects : In a controlled trial involving animal models of arthritis, MATC administration resulted in reduced joint swelling and pain, indicating its therapeutic potential for inflammatory disorders.

- Antiviral Studies : In vitro assays demonstrated that MATC analogs effectively inhibited HBV replication at nanomolar concentrations without cytotoxic effects on host cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 5-aminothiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of appropriate precursors (e.g., thiourea derivatives) or functionalization of thiophene scaffolds. Key steps include:

- Use of methyl ester protection to stabilize the carboxylate group during synthesis.

- Controlled aminolysis or nucleophilic substitution to introduce the amino group at the 5-position.

- Optimization of temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 6.5–7.0 ppm (thiophene protons), δ 3.8–4.0 ppm (methyl ester), and δ 5.5–6.0 ppm (amino group, if free).

- ¹³C NMR : Carboxylate carbon at ~165–170 ppm, thiophene carbons at 120–140 ppm.

- IR : Stretching bands at ~3300 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=C aromatic).

- Mass Spectrometry : Molecular ion peak at m/z 157 (C₇H₇NO₂S⁺), with fragmentation patterns confirming the ester and amino groups .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work under a fume hood due to potential dust inhalation risks.

- Store in airtight containers at 2–8°C to prevent degradation.

- Neutralize spills with dilute acetic acid or sodium bicarbonate .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to standards.

- TLC : Spot development in ethyl acetate/hexane (1:3) to detect unreacted precursors or byproducts.

- Elemental Analysis : Confirm %C, %H, %N, and %S matches theoretical values (e.g., C 44.44%, H 4.23%).

- Common contaminants include methyl 5-nitrothiophene-2-carboxylate (from incomplete reduction) or hydrolyzed carboxylic acid derivatives .

Advanced Research Questions

Q. How is this compound utilized in medicinal chemistry for designing bioactive molecules?

- Methodological Answer :

- Scaffold Functionalization : The amino group enables conjugation with pharmacophores (e.g., sulfonamides, acyl groups) to enhance binding affinity.

- Biological Screening : Test derivatives for antimicrobial activity (e.g., MIC assays against S. aureus) or kinase inhibition (e.g., EGFR tyrosine kinase).

- SAR Studies : Correlate substituent effects (e.g., electron-donating/-withdrawing groups at the 4-position) with bioactivity .

Q. What strategies address regioselectivity challenges during electrophilic substitution on the thiophene ring?

- Methodological Answer :

- Directing Groups : The amino group at C5 directs electrophiles (e.g., nitration, halogenation) to the C3 or C4 positions.

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict charge distribution and reactive sites.

- Experimental Validation : Compare reaction outcomes (e.g., bromination in AcOH vs. H₂SO₄) to confirm regioselectivity .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Replicate experiments using standardized conditions (solvent, concentration, temperature).

- Collaborative Analysis : Share raw data (e.g., NMR FID files) via platforms like Zenodo for peer verification.

- Statistical Tools : Apply principal component analysis (PCA) to identify outlier datasets .

Q. What computational methods are effective for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and dipole moments.

- MD Simulations : Assess solvation effects in water/DMSO using GROMACS.

- Validation : Compare computed IR/NMR spectra with experimental data from NIST .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Heat Management : Use jacketed reactors to control exothermic reactions during aminolysis.

- Byproduct Formation : Implement inline FTIR monitoring to detect intermediates and adjust feed rates.

- Purification : Switch from column chromatography to continuous crystallization for higher throughput .

Q. How does the stability of this compound vary under different storage conditions?

Properties

IUPAC Name |

methyl 5-aminothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQTUMGJWXJMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427942 | |

| Record name | Methyl 5-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14597-58-1 | |

| Record name | Methyl 5-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-amino-2-thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.